molecular formula C14H16O4 B12705367 2-(3,4-Dihydroxy-1,5-heptadienyl)-6-hydroxybenzaldehyde CAS No. 24868-59-5

2-(3,4-Dihydroxy-1,5-heptadienyl)-6-hydroxybenzaldehyde

Cat. No.: B12705367
CAS No.: 24868-59-5
M. Wt: 248.27 g/mol
InChI Key: YUQDGJSYYKKISE-XOPXCKKHSA-N
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Description

2-(3,4-Dihydroxy-1,5-heptadienyl)-6-hydroxybenzaldehyde is an organic compound with the molecular formula C14H18O4. It is characterized by the presence of hydroxyl groups and a benzaldehyde moiety, making it a compound of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydroxy-1,5-heptadienyl)-6-hydroxybenzaldehyde typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate aldehyde and ketone precursors, followed by selective hydroxylation and deprotection steps. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroxy-1,5-heptadienyl)-6-hydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the heptadienyl chain.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C), platinum (Pt).

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3,4-Dihydroxy-1,5-heptadienyl)-6-hydroxybenzaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases related to oxidative stress.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-(3,4-Dihydroxy-1,5-heptadienyl)-6-hydroxybenzaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The benzaldehyde moiety can interact with nucleophiles, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dihydroxy-1,5-heptadienyl)-6-hydroxybenzyl alcohol
  • 2-(3,4-Dihydroxy-1,5-heptadienyl)-6-hydroxybenzoic acid

Uniqueness

2-(3,4-Dihydroxy-1,5-heptadienyl)-6-hydroxybenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it valuable in various research and industrial applications.

Properties

CAS No.

24868-59-5

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

2-[(1E,5E)-3,4-dihydroxyhepta-1,5-dienyl]-6-hydroxybenzaldehyde

InChI

InChI=1S/C14H16O4/c1-2-4-13(17)14(18)8-7-10-5-3-6-12(16)11(10)9-15/h2-9,13-14,16-18H,1H3/b4-2+,8-7+

InChI Key

YUQDGJSYYKKISE-XOPXCKKHSA-N

Isomeric SMILES

C/C=C/C(C(/C=C/C1=C(C(=CC=C1)O)C=O)O)O

Canonical SMILES

CC=CC(C(C=CC1=C(C(=CC=C1)O)C=O)O)O

Origin of Product

United States

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